BIO-11006 peptide
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Description
BIO-11006 is under investigation in clinical trial NCT03202394 (Evaluation of Safety & Efficacy of BIO-11006 Inhalation Solution in Patients With ARDS).
MARCKS Protein Inhibitor BIO-11006 is an aerosolized 10-amino acid peptide that inhibits the myristoylated alanine rich protein kinase C substrate (MARCKS) protein, with potential immunomodulating and antineoplastic activities. Upon inhalation, the MARCKS protein inhibitor BIO-11006 targets, binds to and inhibits the phosphorylation of MARCKS (P-MARCKS). This prevents MARCKS-mediated signaling, thereby preventing the release of phosphatidylinositol 4,5-bisphosphate (PIP2) from the cell membrane upon MARCKS binding. This prevents the PIP2-mediated activation of focal adhesion kinase (FAK) and the FAK-mediated activation of the PI3K/AKT pathway and the activation of integrins, talin, vinculin and paxillin. This leads to an inhibition of tumor cell proliferation, migration, metastasis and survival. In addition, inhibition of MARCKS prevents mucin granule release and reduces the overproduction of mucus in the lungs. This may abrogate airway obstruction, impaired lung function, airway inflammation and bacterial infections associated with overproduction of mucus in the lungs. The MARCKS protein, a filamentous actin crosslinking protein and substrate for protein kinase C (PKC) is localized on the plasma membrane. Upon phosphorylation by PKC or binding to the calcium-calmodulin complex, the association of MARCKS with actin and with the plasma membrane is blocked, leading to its presence in the cytoplasm. The MARCKS protein plays a key role in the exocytosis of a number of vesicles and granules, cell movement, mitogenesis and membrane trafficking.
Properties
CAS No. |
901117-03-1 |
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Molecular Formula |
C46H75N13O15 |
Molecular Weight |
1050.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C46H75N13O15/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
KCSNGWMKFYVMKF-HGYIIGRXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)C)O |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O |
sequence |
GAQFSKTAAK |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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